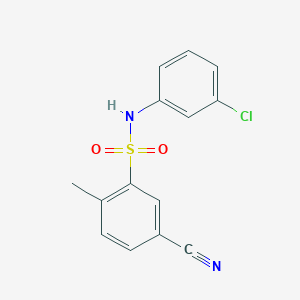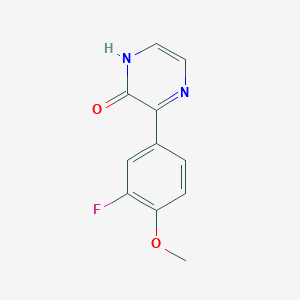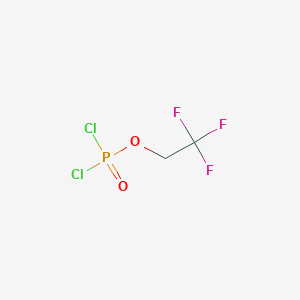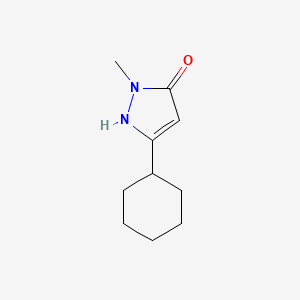
3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its trifluoromethyl group attached to a cyclopropyl ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times for isoxazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the trifluoromethyl group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action for 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)isoxazol-5-amine
- 5-(1-(Trifluoromethyl)cyclopropyl)isoxazol-3-amine
- 3-(3-Bromophenyl)isoxazol-5-amine
Uniqueness
What sets 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine apart from similar compounds is its unique trifluoromethyl-cyclopropyl moiety. This structural feature imparts distinct chemical and biological properties, making it a compound of interest in various fields of research .
Propiedades
Fórmula molecular |
C7H7F3N2O |
|---|---|
Peso molecular |
192.14 g/mol |
Nombre IUPAC |
3-[1-(trifluoromethyl)cyclopropyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6(1-2-6)4-3-5(11)13-12-4/h3H,1-2,11H2 |
Clave InChI |
LGQULZKGOXFUGG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NOC(=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)

![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)
![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)




